molecular formula C15H11ClO3 B11849635 4H-1-Benzopyran-4-one, 7-chloro-2,3-dihydro-3-hydroxy-2-phenyl- CAS No. 644973-51-3

4H-1-Benzopyran-4-one, 7-chloro-2,3-dihydro-3-hydroxy-2-phenyl-

Cat. No.: B11849635
CAS No.: 644973-51-3
M. Wt: 274.70 g/mol
InChI Key: RRWHLDOBHKICLV-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-2-phenylchroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their diverse biological and pharmaceutical activities. The chroman-4-one framework is a notable structural entity in medicinal chemistry, acting as a building block for various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-hydroxy-2-phenylchroman-4-one typically involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for 7-Chloro-3-hydroxy-2-phenylchroman-4-one are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit different biological activities .

Scientific Research Applications

7-Chloro-3-hydroxy-2-phenylchroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant properties by scavenging free radicals. The compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-hydroxy-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chroman-4-one derivatives .

Properties

CAS No.

644973-51-3

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

7-chloro-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11ClO3/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,14-15,18H

InChI Key

RRWHLDOBHKICLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3)Cl)O

Origin of Product

United States

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